3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
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Overview
Description
3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a phenylbutanoyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of piperidine with 4-phenylbutanoyl chloride under basic conditions to form the intermediate 1-(4-Phenylbutanoyl)piperidine. This intermediate is then reacted with imidazolidine-2,4-dione in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the imidazolidine-2,4-dione moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylbutanoyl)piperidine: Shares the piperidine and phenylbutanoyl moieties but lacks the imidazolidine-2,4-dione group.
Imidazolidine-2,4-dione derivatives: Compounds with similar imidazolidine-2,4-dione moieties but different substituents.
Uniqueness
3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[1-(4-phenylbutanoyl)piperidin-4-yl]methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(8-4-7-15-5-2-1-3-6-15)21-11-9-16(10-12-21)14-22-18(24)13-20-19(22)25/h1-3,5-6,16H,4,7-14H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNGORDZWPYNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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